Biguanidinium mono-dinitramide
Description
Properties
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBUCAIMJSOQQ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of biguanidinium mono-dinitramide involves the reaction of biguanidine with dinitramide salts. One common method is to dissolve biguanidine in a suitable solvent, such as water or ethanol, and then add a dinitramide salt, such as ammonium dinitramide. The reaction is typically carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Biguanidinium mono-dinitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The dinitramide anion can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrogen oxides, while reduction can yield amines. Substitution reactions can result in a variety of functionalized dinitramide derivatives .
Scientific Research Applications
Biguanidinium mono-dinitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of biguanidinium mono-dinitramide involves the interaction of the biguanidinium cation with various molecular targets. The dinitramide anion acts as a potent oxidizer, facilitating the release of energy through exothermic reactions. The compound’s stability and energy release properties make it suitable for use in energetic materials .
Comparison with Similar Compounds
Structural Features :
- Crystal System : Triclinic (space group $ P\overline{1} $) with unit cell parameters $ a = 4.3686 \, \text{Å}, b = 9.404 \, \text{Å}, c = 10.742 \, \text{Å} $, and density $ 1.62 \, \text{g/cm}^3 $ .
- Hydrogen Bonding : The cation and anion form a 3D network via N–H⋯O interactions, contributing to thermal stability .
- Anion Geometry : The dinitramide anion exhibits a twisted conformation (5.1°–28.9° between its two halves), introducing asymmetry that impacts reactivity and sensitivity .
Comparison with Similar Compounds
Biguanidinium salts vary significantly in properties based on the counterion and protonation state. Below is a detailed comparison with structurally related compounds:
Biguanidinium Bis-Dinitramide [(BIGH₂)(DN)₂]
- Crystal System: Monoclinic (space group $ C2/c $), density $ 1.84 \, \text{g/cm}^3 $ .
- Protonation : Diprotonated cation (BIGH₂²⁺) pairs with two dinitramide anions.
- Hydrogen Bonding: More extensive than the mono-dinitramide due to additional N–H⋯O interactions, enhancing lattice stability .
- Applications : Higher density and stability make it suitable for high-energy propellants.
Biguanidinium Dichloride [(BIGH₂)Cl₂]
- Crystal System: Monoclinic, density $ 1.61 \, \text{Mg/m}^3 $ .
- Hydrogen Bonding : Ten N–H⋯Cl bonds per unit cell, shorter bond lengths (1.306–1.321 Å) compared to dinitramide salts .
- Thermodynamics : Protonation occurs at the bridging nitrogen (pKa₁ = 11.5, pKa₂ = 2.9), influencing solubility and reactivity .
Biguanidinium Sulfate [(BIGH₂)SO₄·nH₂O]
- Hydration: Exists as monohydrate ($ n = 1 $) or dihydrate ($ n = 2 $), altering density and thermal stability.
- Hydrogen Bonding : Sulfate’s tetrahedral geometry supports a rigid lattice, but lower energy density compared to dinitramide salts .
Biguanidinium Nitrate [(BIGH₂)(NO₃)₂]
Table 1: Comparative Properties of Biguanidinium Salts
Key Research Findings
Energetic Performance : Dinitramide salts exhibit superior detonation velocities ($ V_D > 8000 \, \text{m/s} $) compared to chlorides or sulfates due to higher nitrogen/oxygen content .
Thermal Stability: Mono-dinitramide decomposes at $ 120^\circ \text{C} $, while bis-dinitramide withstands up to $ 150^\circ \text{C} $, attributed to stronger hydrogen bonding .
Anion Flexibility : The dinitramide anion’s conformational variability (twist angles) allows tunable sensitivity, critical for safe handling in propellants .
Q & A
Q. Table 1: Synthesis Methods Comparison
How can vibrational spectroscopy and X-ray diffraction resolve discrepancies in reported structural parameters of this compound?
Advanced Research Question
Methodological Answer:
Contradictions in bond lengths or angles (e.g., C–N bridging vs. terminal bonds) arise from protonation states or crystal packing effects. A combined approach is recommended:
- Vibrational Spectroscopy (IR/Raman) : Identify protonation-sensitive modes (e.g., N–H stretching at 3200–3400 cm⁻¹) .
- Single-Crystal XRD : Quantify bond delocalization (e.g., C–N bridging bonds: 1.363–1.372 Å; terminal bonds: 1.306–1.321 Å) .
- DFT Calculations : Validate experimental data by modeling electronic structure and hydrogen-bonding networks .
Example Workflow:
Compare experimental XRD data with DFT-optimized geometries.
Correlate vibrational peaks with protonation sites (e.g., shifts in NH bending modes).
What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?
Advanced Research Question
Methodological Answer:
Hydrogen bonds (N–H⋯O/N) dominate lattice stabilization, influencing density and thermal stability. Key steps for analysis:
- XRD Topology Analysis : Map hydrogen bonds (e.g., 10 N–H⋯Cl bonds in Biguanidinium dichloride increase density to 1.61 Mg/m³ ).
- Thermogravimetric Analysis (TGA) : Link decomposition temperatures to bond strength.
- Molecular Dynamics (MD) : Simulate lattice energy under thermal stress .
Critical Insight:
Quasi-2D hydrogen networks (e.g., parallel to bc-plane in bis-dinitramide) result in anisotropic thermal expansion, with near-zero in-plane expansion .
How can anisotropic thermal expansion in Biguanidinium dinitramide salts be quantitatively explained?
Advanced Research Question
Methodological Answer:
Anisotropy arises from directional intermolecular forces. Use:
- Variable-Temperature XRD : Measure lattice parameter changes (e.g., expansion coefficients along a, b, c axes) .
- Hirshfeld Surface Analysis : Visualize dominant interactions (e.g., van der Waals vs. hydrogen bonds).
- Quasi-Harmonic Approximation (QHA) : Model thermal expansion via phonon dispersion .
| Compound | IAC* | Expansion Direction |
|---|---|---|
| Biguanidinium bis-dinitramide | 0.94 | Strong along a-axis; near-zero in bc-plane |
| *IAC: Intermolecular Anisotropy Coefficient |
What computational strategies are effective for modeling π-electron delocalization in Biguanidinium cations?
Advanced Research Question
Methodological Answer:
Delocalization impacts conductivity and stability. Recommended methods:
- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution (e.g., N1 bridge atom charge ~ -0.5 e) .
- Electron Localization Function (ELF) : Map π-delocalization in planar fragments .
- Periodic DFT : Simulate bulk crystal effects on electronic structure .
Key Finding:
Twist angles between planar halves (e.g., 36.42° in Biguanidinium dichloride) reduce delocalization, increasing strain .
What purity assessment criteria are critical for this compound in explosive applications?
Basic Research Question
Methodological Answer:
Purity is assessed via:
Q. Table 2: Purity Metrics
| Parameter | Acceptable Range | Method |
|---|---|---|
| C Content | 13.8–14.2% | CHNS Analyzer |
| Melting Point | 205–210°C | DSC |
How do protonation sites influence the reactivity and stability of Biguanidinium salts?
Advanced Research Question
Methodological Answer:
Protonation at bridge (N1) vs. terminal N atoms alters stability:
- Acid-Base Titration : Determine pKa values (e.g., pKa1 = 11.5 for N1 protonation ).
- Reactivity Tests : Monitor decomposition under humid/thermal stress.
- Solid-State NMR : Probe local electronic environments (e.g., ¹⁵N shifts for protonated sites) .
Implication:
Protonation at N1 weakens bridging C–N bonds, increasing susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
